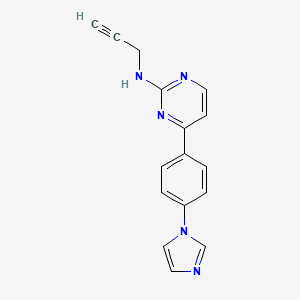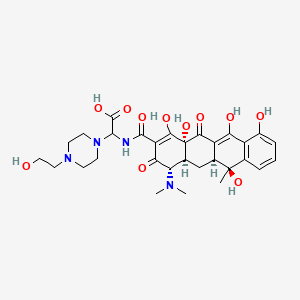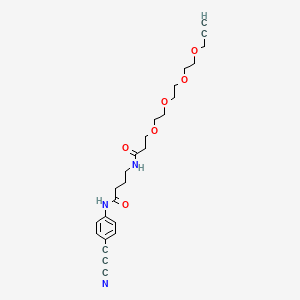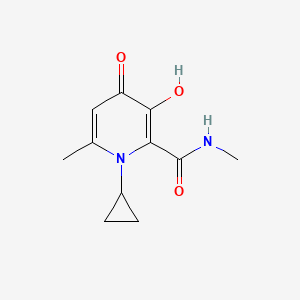
Arzanol
Übersicht
Beschreibung
Arzanol is a novel phloroglucinol α-pyrone compound isolated from the Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum, which belongs to the family Asteraceae . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arzanol can be synthesized through the condensation of two molecules of 2-methyl-3-buten-2-ol with one molecule of 2,4-dihydroxybenzaldehyde. The synthesis pathway involves the following steps:
Formation of Carbocation Intermediate: 2-methyl-3-buten-2-ol is reacted with an acid catalyst to form the corresponding carbocation intermediate.
Dimer Formation: The carbocation intermediate is then attacked by another molecule of 2-methyl-3-buten-2-ol to form a dimer.
Condensation Reaction: The dimer is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst to form this compound.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most studies focus on its isolation from natural sources and laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Arzanol undergoes various chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties by counteracting reactive oxygen species generation.
Reduction: Limited information is available on reduction reactions involving this compound.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used to induce oxidative stress in studies involving this compound.
Substitution: Base catalysts are often used in substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative stress studies often focus on the protective effects of this compound against reactive oxygen species .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Arzanol exerts its effects through multiple mechanisms:
Inhibition of NF-κB Activation: this compound inhibits the activation of the inflammatory transcription factor NF-κB, reducing the release of proinflammatory mediators such as interleukins and tumor necrosis factor-alpha.
Inhibition of HIV Replication: this compound inhibits HIV replication in T cells, potentially through its effects on viral transcription and replication processes.
Antioxidant Activity: this compound counteracts reactive oxygen species generation, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Arzanol is unique due to its combination of phloroglucinol and α-pyrone moieties, which contribute to its diverse pharmacological activities . Similar compounds include:
Phloroglucinol: A compound with antioxidant and anti-inflammatory properties, but lacking the α-pyrone moiety.
α-Pyrone Derivatives: Compounds with various biological activities, but lacking the phloroglucinol moiety.
This compound’s unique structure allows it to exhibit a broader range of activities compared to these similar compounds .
Eigenschaften
CAS-Nummer |
32274-52-5 |
|---|---|
Molekularformel |
C22H26O7 |
Molekulargewicht |
402.44 |
IUPAC-Name |
3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 |
InChI-Schlüssel |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Arzanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Arzanol demonstrates anti-inflammatory activity through multiple mechanisms. It effectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator. This inhibition effectively reduces PGE2 production, thereby mitigating inflammation. Moreover, this compound exhibits potent inhibition of NFκB activation, a pivotal transcription factor regulating the expression of various pro-inflammatory genes. By suppressing NFκB activity, this compound effectively reduces the production of inflammatory cytokines, such as IL-1β, IL-6, IL-8, and TNF-α, further contributing to its anti-inflammatory properties.
A: [, ] this compound acts as a potent antioxidant, effectively protecting cells from oxidative damage induced by reactive oxygen species (ROS). Studies have shown that this compound significantly reduces ROS production in human keratinocytes exposed to hydrogen peroxide (H2O2). This protective effect is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating cellular damage caused by oxidative stress.
A: [, ] this compound's molecular formula is C21H26O6, and its molecular weight is 374.43 g/mol.
A: [, , ] this compound has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR studies, combined with Density Functional Theory (DFT) calculations, have provided detailed insights into its structure, including tautomeric and rotameric equilibria. These studies highlight the impact of intramolecular hydrogen bonds on this compound's conformation and stability.
A: [, ] Yes, computational chemistry, particularly DFT calculations, has been employed to study various aspects of this compound, including its conformational preferences, intramolecular hydrogen bonding patterns, and interactions with water molecules. These studies have provided valuable insights into this compound's structure and properties.
A: [, ] Methylation of this compound significantly impacts its biological activity. Studies comparing this compound with its monomethyl derivative have revealed a marked decrease in bioactivity upon methylation. This suggests that the presence of free hydroxyl groups in this compound is crucial for its interaction with biological targets and its overall efficacy.
A: [, , , , ] this compound's biological activities have been extensively investigated in various in vitro models. Studies employing human keratinocytes have demonstrated its protective effects against H2O2-induced oxidative damage, evidenced by reduced cytotoxicity, ROS generation, apoptosis, and mitochondrial depolarization.
A: [, ] Yes, this compound's anti-inflammatory efficacy has been validated in in vivo models. Notably, in a mouse model of carrageenan-induced paw edema, this compound effectively reduced edema, showcasing its potential as a therapeutic agent for inflammatory conditions.
A: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS) and ultraviolet (UV) detectors, are commonly employed for the identification and quantification of this compound in plant extracts and biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
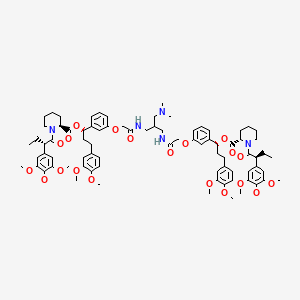
![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
